molecular formula C12H6Br2N2O4 B13079670 2,2'-Dibromo-4,4'-dinitro-1,1'-biphenyl

2,2'-Dibromo-4,4'-dinitro-1,1'-biphenyl

Cat. No.: B13079670
M. Wt: 401.99 g/mol
InChI Key: CZWXXUYJHQBGHB-UHFFFAOYSA-N
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Description

2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl is an organic compound with the chemical formula C12H6Br2N2O4. It is a biphenyl derivative characterized by the presence of two bromine atoms and two nitro groups at specific positions on the biphenyl structure. This compound is known for its applications in organic synthesis and materials science due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl can be synthesized through a series of bromination and nitration reactions. The typical synthetic route involves the bromination of biphenyl followed by nitration. The reaction conditions usually involve the use of bromine and nitric acid under controlled temperature and solvent conditions .

Industrial Production Methods: In industrial settings, the production of 2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl may involve large-scale bromination and nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl involves its ability to undergo various chemical transformations The nitro groups act as strong electron-withdrawing groups, influencing the reactivity of the compoundThese properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl is unique due to the combination of bromine and nitro groups, which impart distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules and materials .

Properties

Molecular Formula

C12H6Br2N2O4

Molecular Weight

401.99 g/mol

IUPAC Name

2-bromo-1-(2-bromo-4-nitrophenyl)-4-nitrobenzene

InChI

InChI=1S/C12H6Br2N2O4/c13-11-5-7(15(17)18)1-3-9(11)10-4-2-8(16(19)20)6-12(10)14/h1-6H

InChI Key

CZWXXUYJHQBGHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=C(C=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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